6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-6-9-10-7(8(12)13)11(6)4-5/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRUPXWFKLFYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NN=C2C(=O)O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable reagent, such as triethyl orthoformate, to induce cyclization and form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated triazole or pyridine rings.
Substitution: Ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Key Observations
Substituent Position: The placement of the carboxylic acid group (3-position vs. 6-position) significantly alters molecular interactions. The 6-bromo derivative (Table 1, Row 2) introduces an electron-withdrawing group, which may reduce solubility compared to the methyl-substituted analogue .
Substituent Type: Alkyl Groups: Ethyl substituents (Table 1, Row 4) increase hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility .
Heterocyclic Modifications and Functional Derivatives
Table 2: Derivatives and Modified Scaffolds
Key Observations
Functional Group Interconversion : Esterification (Table 2, Row 2) masks the carboxylic acid, improving bioavailability .
Biological Activity
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid features a triazole ring fused to a pyridine ring, with a carboxylic acid group at the 3-position and a methyl group at the 6-position. This unique structure contributes to its pharmacological properties.
The primary biological targets of this compound are the c-Met and VEGFR-2 kinases. The compound acts as an inhibitor of these kinases, which play critical roles in cell growth, survival, and angiogenesis. The inhibition of these pathways leads to significant molecular and cellular effects, including:
- Inhibition of Cell Growth : The compound has been shown to impede the proliferation of various cancer cell lines.
- Induction of Apoptosis : It promotes programmed cell death in targeted cells.
The biochemical pathways affected by this compound include those involved in tumor progression and vascular development.
Pharmacokinetics
The pharmacokinetic profile of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is influenced by its solubility and stability. Factors such as pH can affect its bioavailability and efficacy.
Anticancer Activity
Research indicates that 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid exhibits potent anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory pathways by inhibiting the activation of NF-κB and related signaling cascades.
Antimicrobial Effects
Preliminary research indicates potential antimicrobial activity against various pathogens. Its structure may facilitate interactions with microbial enzymes or receptors.
Case Studies
- Anticancer Efficacy : In a study examining the effects on human cancer cell lines, 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid demonstrated IC50 values ranging from 5 to 15 µM across different cell types. This highlights its potential as a lead compound for developing new anticancer therapies.
- Inflammation Model : In a lipopolysaccharide (LPS)-induced inflammation model, the compound significantly reduced pro-inflammatory cytokine levels (e.g., TNF-α and IL-6) at concentrations as low as 10 µM.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylic acid | Pyrazine Ring | Moderate anticancer activity |
| 6-Methyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid | Pyrimidine Ring | Lower anti-inflammatory effects |
| 6-Methyl-[1,2,4]triazolo[4,3-a]benzene-3-carboxylic acid | Benzene Ring | Limited biological activity |
This table illustrates the distinct biological profiles associated with variations in the ring structures of related compounds.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via a two-step process:
Condensation : Ethyl 2-oxoacetate reacts with 5-substituted 2-hydrazinylpyridines under reflux conditions to form hydrazone intermediates.
Cyclization : PhI(OAc)₂-mediated oxidative cyclization converts the intermediate into the triazolo-pyridine core.
- Optimization : Adjust reaction temperature (70–90°C), solvent polarity (e.g., DMF for better solubility), and reagent stoichiometry (1:1.2 molar ratio of hydrazine to carbonyl compound) to improve yields (60–75%) .
Q. Which spectroscopic techniques are critical for characterizing 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?
- Key Techniques :
- NMR : ¹H/¹³C NMR to confirm regiochemistry and methyl group placement.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole ring vibrations .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with protein targets (e.g., indoleamine 2,3-dioxygenase) from the PDB. Focus on binding affinity (ΔG) and hydrogen-bonding interactions.
- Validation : Cross-reference with surface plasmon resonance (SPR) to measure kinetic constants (KD) .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
- Strategies :
- Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration) across studies.
- Structural Analogues : Test derivatives (e.g., 8-bromo or 5-methoxy variants) to isolate substituent effects.
- Purity Verification : Use HPLC (>95% purity) to rule out impurities affecting activity .
Q. What green chemistry approaches can improve the sustainability of synthesizing this compound?
- Method : Replace PhI(OAc)₂ with NaOCl in ethanol for oxidative cyclization.
- Benefits : Room-temperature reactions, reduced toxicity, and higher atom economy (73% yield) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
